molecular formula C16H20N2O3S B2831033 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 868215-33-2

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2831033
CAS No.: 868215-33-2
M. Wt: 320.41
InChI Key: MCJOVQLCUNBOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide” is a thiomorpholine derivative with a substituted acetamide moiety. Its structure features a 3,5-dioxothiomorpholin-4-yl core substituted with methyl groups at positions 2 and 6, coupled to an N-(2,4-dimethylphenyl)acetamide group.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-5-6-13(10(2)7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJOVQLCUNBOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable dicarbonyl compound with a sulfur source under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine precursor.

    Substitution Reactions: The final compound is obtained through a series of substitution reactions, where the desired substituents are introduced onto the thiomorpholine ring and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines under suitable conditions.

    Substitution: The aromatic ring and the thiomorpholine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 3,5-Dioxothiomorpholine 2,6-Dimethyl; N-(2,4-dimethylphenyl)acetamide Thiomorpholine, Acetamide
2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide 3,5-Dioxothiomorpholine 2,6-Diethyl; N-(2,4-dimethylphenyl)acetamide Thiomorpholine, Acetamide
N-(2,4-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinone Methoxyacetamide; 2-oxo-3-oxazolidinyl Oxazolidinone, Methoxyacetamide
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one 4-Acetyl, 6,6-dimethyl; N-(4-isopropylphenyl)acetamide Morpholinone, Acetamide

Key Observations :

  • The target compound and its diethyl analog () share the thiomorpholine core but differ in alkyl substituents (methyl vs. ethyl), which may influence lipophilicity and metabolic stability.
  • Oxadixyl () replaces the thiomorpholine with an oxazolidinone ring, enhancing hydrolytic stability but reducing sulfur-mediated reactivity.

Key Observations :

  • Acetylation and nucleophilic substitution are common steps for acetamide derivatives (e.g., use of acetyl chloride and Na₂CO₃ in CH₂Cl₂ for morpholinone analogs) .
  • Thiomorpholine synthesis may require sulfur incorporation (e.g., via Lawesson’s reagent) compared to oxygen-based morpholinones.

Key Observations :

  • The target compound’s 3,5-dioxothiomorpholine core may confer redox-modulating properties, similar to sulfur-containing agrochemicals.
  • Oxadixyl’s oxazolidinone group enhances systemic antifungal activity, suggesting that the target compound’s thiomorpholine core might offer broader-spectrum activity .

Spectroscopic and Analytical Data

Table 4: NMR and MS Comparison

Compound Name ¹H NMR (δ, ppm) MS Data (m/z) Reference
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 7.69 (br s, 1H), 1.21 (d, J = 7.0 Hz, 6H), 2.14 (s, 3H) 347 (M+H), 369 (M+Na)
N-(2,4-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Not provided in evidence Not available

Key Observations :

  • Acetamide derivatives exhibit characteristic peaks for aromatic protons (δ 7.0–7.7 ppm) and methyl groups (δ 1.2–2.2 ppm) .
  • MS data (e.g., M+H and M+Na adducts) are consistent with acetamide functionalization .

Notes

Limitations : Direct data on the target compound are sparse; inferences are drawn from structural analogs.

Substituent Effects : Methyl/ethyl groups on the thiomorpholine ring may modulate bioavailability and target binding.

Synthesis Gaps : Thiomorpholine-specific protocols (e.g., sulfur source, cyclization conditions) require further investigation.

Biological Activity

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiomorpholine ring with two carbonyl groups (dioxo) at the 3 and 5 positions, and it is substituted with a 2,4-dimethylphenyl acetamide group. This structural arrangement is believed to contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide exhibit various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains. The thiomorpholine moiety is often associated with enhanced biological activity due to its ability to interact with microbial enzymes.
  • Anticancer Properties : The compound's structure may allow it to inhibit specific kinases involved in cancer cell signaling pathways. Studies on structurally related compounds have shown promise in targeting cancer cells selectively.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes or receptors involved in disease processes.
  • Molecular Interactions : Binding affinity studies could elucidate how the compound interacts with biological targets at the molecular level.

Case Studies

  • A study investigating the binding affinity of similar compounds to specific receptors demonstrated that modifications in the thiomorpholine structure can significantly alter biological activity. This suggests that fine-tuning the chemical structure of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide could enhance its therapeutic potential.
  • Another study focused on the synthesis and characterization of related thiomorpholine derivatives highlighted their potential as anticancer agents. The research indicated that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamideModeratePromisingEnzyme inhibition
Related Thiomorpholine Derivative AHighModerateReceptor binding
Related Thiomorpholine Derivative BLowHighApoptosis induction

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including alkylation for thiomorpholine ring formation and amide coupling. A typical procedure starts with reacting 2,4-dimethylaniline with acetyl chloride derivatives under anhydrous conditions, followed by cyclization with sulfur-containing reagents to form the thiomorpholine core. Key reagents include alkyl halides (e.g., methyl iodide for dimethylation) and acyl chlorides for amide bond formation. Solvent choice (e.g., dichloromethane), temperature control (0–25°C), and catalysts (e.g., triethylamine) are critical for yield optimization. Purity is achieved via silica gel chromatography and recrystallization (e.g., ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, methyl groups at δ 1.21–2.14 ppm) and carbon backbone.
  • ESI/APCI-MS : For molecular ion confirmation (e.g., [M+H]+ at m/z 347) and fragmentation patterns.
  • IR Spectroscopy : To validate carbonyl stretches (~1680–1700 cm⁻¹ for amide C=O) and sulfur-oxygen bonds.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves in vitro assays:

  • Antifungal Activity : Disk diffusion or microdilution assays against Candida or Aspergillus strains.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Biological activity is linked to the thiomorpholine ring’s hydrogen-bonding capacity and hydrophobic interactions with targets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions (e.g., oxidation or dimerization)?

  • Reagent Optimization : Use fresh acetyl chloride and inert atmospheres to prevent hydrolysis.
  • Temperature Gradients : Slow addition of reagents at 0°C reduces exothermic side reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps.
  • Purification : Gradient elution in HPLC (e.g., 0–8% MeOH in CH₂Cl₂) resolves closely related byproducts .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfur atoms in the thiomorpholine ring).
  • Molecular Docking : Simulates binding to fungal CYP51 or human topoisomerase II.
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using regression analysis .

Q. How can conflicting bioactivity data between studies be resolved?

  • Assay Standardization : Validate protocols using positive controls (e.g., fluconazole for antifungal assays).
  • Metabolic Stability Testing : Assess liver microsomal degradation to rule out false negatives.
  • Crystallographic Analysis : Compare binding modes in enzyme co-crystals to confirm target engagement .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group .

Q. How does the compound’s thiomorpholine ring influence its mechanism of action?

The ring’s sulfur atom and carbonyl groups enable dual interactions:

  • Hydrogen Bonding : With catalytic residues in enzyme active sites.
  • Redox Activity : Sulfur participates in thiyl radical formation under oxidative stress, disrupting microbial membranes.
  • Conformational Rigidity : Preorganized structure enhances binding specificity compared to flexible analogs .

Methodological Notes

  • Contradictions in Evidence : While some studies emphasize antifungal activity , others prioritize anticancer applications . These discrepancies may arise from assay conditions or target selectivity.
  • Advanced Techniques : Synchrotron XRD and cryo-EM are recommended for high-resolution structural studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.